4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid
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Overview
Description
4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid: is a chemical compound with the molecular formula C11H6N2O3S and a molecular weight of 246.24 g/mol . This compound is notable for its unique structure, which includes a thia-diaza-fluorene core. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid typically involves the following steps:
-
Formation of the Thia-Diaza-Fluorene Core:
- The initial step involves the cyclization of appropriate precursors to form the thia-diaza-fluorene core. This can be achieved through a series of condensation reactions under controlled conditions.
- Common reagents used in this step include sulfur-containing compounds and nitrogen sources.
-
Oxidation and Carboxylation:
- The next step involves the oxidation of the core structure to introduce the oxo group at the 4-position.
- Carboxylation is then carried out to introduce the carboxylic acid group at the 3-position. This can be achieved using carbon dioxide or other carboxylating agents under high-pressure conditions.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction:
- Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
-
Substitution:
- The compound can participate in substitution reactions, especially at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thia-diaza-fluorene core may facilitate binding to specific sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 4-Oxo-4H-1-thia-4a,9-diaza-fluorene-2-carboxylic acid ethyl ester .
- 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid methyl ester .
Comparison:
- Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
- Structural Differences: Similar compounds may have variations in the position of functional groups or different substituents, leading to differences in reactivity and applications.
Properties
IUPAC Name |
4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-9-6(10(15)16)5-12-11-13(9)7-3-1-2-4-8(7)17-11/h1-5H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGSXUWUVNKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369386 |
Source
|
Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21786-97-0 |
Source
|
Record name | 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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